N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide
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Overview
Description
N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide is an organic compound with a complex structure that includes a cyclopropyl ring, an acetamide group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylethyl)acetamide: Similar structure but lacks the cyclopropyl ring.
N-(1-Phenylethyl)acetamide: Similar structure but lacks the acetamidocyclopropyl group.
N-(Cyclopropylmethyl)acetamide: Similar structure but lacks the phenylethyl group
Uniqueness
N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide is unique due to the presence of both the cyclopropyl ring and the phenylethyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
920338-81-4 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[2-(1-acetamidocyclopropyl)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(18)16-14(13-6-4-3-5-7-13)10-15(8-9-15)17-12(2)19/h3-7,14H,8-10H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
QXVGDNPPCONFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1(CC1)NC(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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